

EDI048: Application Notes and Protocols for In Vitro Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

EDI048 is a first-in-class, orally administered "soft drug" designed to treat pediatric cryptosporidiosis, a diarrheal disease caused by the protozoan parasites Cryptosporidium parvum and Cryptosporidium hominis.[1][2] Developed by Novartis, **EDI048** is a potent and selective inhibitor of Cryptosporidium phosphatidylinositol 4-kinase (PI(4)K), an enzyme essential for parasite membrane synthesis and replication.[1][2] Its "soft drug" design allows for high concentrations in the gastrointestinal tract, the site of infection, while minimizing systemic exposure through rapid metabolism in the liver.[1][2][3] This targeted approach aims to provide a safe and effective treatment for vulnerable pediatric populations.[3]

These application notes provide a summary of the in vitro properties of **EDI048** and detailed protocols for its study in a laboratory setting.

Data Presentation In Vitro Activity of EDI048



Parameter	Species/Cell Line	Value	Reference
PI(4)K Inhibition (IC50)	Cryptosporidium	3.3 nM	[4]
Cytopathic Effect (EC50)	C. parvum in HCT-8 cells	47 nM	[4]
C. hominis in HCT-8 cells	50 nM	[4]	
Parasiticidal Activity	C. parvum	27 nM (max activity)	

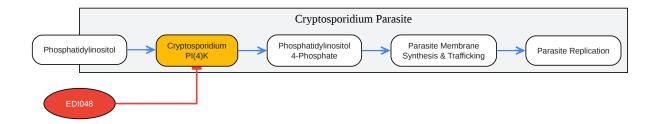
In Vitro Metabolism and Pharmacokinetics of EDI048

Parameter	System	Value	Reference
Metabolism Half-life (t½)	Human Hepatocytes	< 3 min	[4]
Plasma Protein Binding	Human	95.3%	[4]
Dog	96.3%	[4]	

Signaling Pathway

EDI048 acts as an ATP-competitive inhibitor of Cryptosporidium PI(4)K.[5] This enzyme is crucial for the phosphorylation of phosphatidylinositol to phosphatidylinositol 4-phosphate (PI4P), a key component of cellular membranes and a regulator of membrane trafficking. By inhibiting PI(4)K, **EDI048** disrupts parasite membrane synthesis, which is vital for its replication and survival.[1]





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Caption: Mechanism of action of EDI048.

Experimental Protocols Cryptosporidium in vitro Culture and Infection of HCT-8 Cells

This protocol describes the propagation of Cryptosporidium parvum or hominis in the human ileocecal adenocarcinoma cell line HCT-8.

- HCT-8 cells (ATCC CCL-244)
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- · L-glutamine
- HEPES buffer
- Cryptosporidium oocysts
- 10 mM HCl
- 200 μM sodium taurocholate

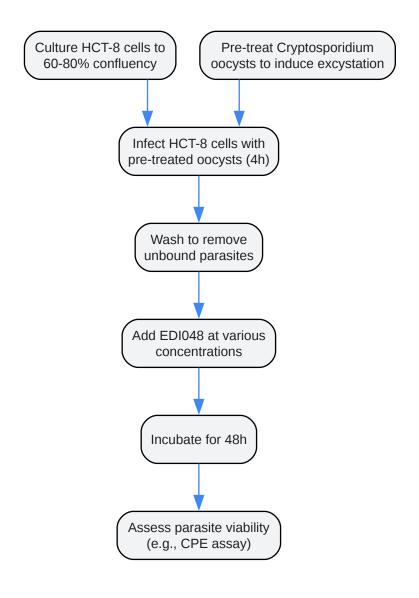


- Phosphate-buffered saline (PBS)
- Trypsin-EDTA

Procedure:

- Cell Culture: Maintain HCT-8 cells in RPMI-1640 supplemented with 10% FBS, 2 mM L-glutamine, and 15 mM HEPES at 37°C in a 5% CO2 incubator. Passage cells every 2-3 days.
- Oocyst Preparation: To promote excystation, pre-treat Cryptosporidium oocysts with 10 mM HCl for 10 minutes at 37°C, followed by incubation with 200 μM sodium taurocholate for 10 minutes at 15°C.[6]
- Infection: Seed HCT-8 cells in 96-well plates to achieve 60-80% confluency. Add the pretreated oocysts to the wells at a desired multiplicity of infection (e.g., 10^5 oocysts/well).[6]
- Incubation: Incubate the infected cells for 4 hours at 37°C in a 5% CO2 incubator to allow for parasite invasion.[6]
- Washing: After the infection period, gently wash the cell monolayers with PBS to remove unexcysted oocysts and free sporozoites.[6]
- Drug Treatment: Add fresh culture medium containing serial dilutions of EDI048 or vehicle control (DMSO) to the infected cells.





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Caption: Experimental workflow for in vitro infection.

Cytopathic Effect (CPE) Assay

This assay indirectly measures the anti-cryptosporidial activity of **EDI048** by quantifying the viability of the host HCT-8 cells.

- Infected HCT-8 cells treated with **EDI048** (from Protocol 1)
- CellTiter-Glo® 2.0 Assay kit (or similar ATP-based viability assay)



Luminometer

Procedure:

- Incubation: Following 48 hours of incubation with **EDI048**, allow the 96-well plates to equilibrate to room temperature.
- Reagent Addition: Add CellTiter-Glo® 2.0 reagent to each well according to the manufacturer's instructions.
- Lysis and Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2
 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the
 luminescent signal.
- Measurement: Measure the luminescence of each well using a luminometer.
- Data Analysis: The reduction in cytopathic effect (i.e., increased cell viability) is proportional
 to the anti-cryptosporidial activity of EDI048. Calculate EC50 values by plotting the
 luminescence signal against the log of the EDI048 concentration.

PI(4)K Inhibition Assay

This biochemical assay measures the direct inhibitory effect of **EDI048** on Cryptosporidium PI(4)K activity.

- Recombinant Cryptosporidium PI(4)K enzyme
- PI(4)P substrate
- ATP
- Kinase assay buffer
- ADP-Glo™ Kinase Assay kit (or similar)
- Luminometer



Procedure:

- Reaction Setup: In a 96-well plate, combine the PI(4)K enzyme, PI(4)P substrate, and kinase assay buffer.
- Inhibitor Addition: Add serial dilutions of **EDI048** or vehicle control to the reaction wells and pre-incubate for 10 minutes at room temperature.
- Initiate Reaction: Start the kinase reaction by adding ATP to each well. Incubate for 1 hour at room temperature.
- ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This involves adding ADP-Glo™ reagent, incubating, and then adding a kinase detection reagent.
- Measurement: Measure the luminescence, which is proportional to the amount of ADP generated and thus the PI(4)K activity.
- Data Analysis: Calculate the percent inhibition of PI(4)K activity at each EDI048
 concentration and determine the IC50 value.

In Vitro Metabolism Assay using Human Liver Microsomes or Hepatocytes

This protocol assesses the metabolic stability of **EDI048**.

- Cryopreserved human liver microsomes or hepatocytes
- NADPH regenerating system (for microsomes)
- Incubation buffer (e.g., potassium phosphate buffer)
- EDI048
- Acetonitrile (for reaction quenching)

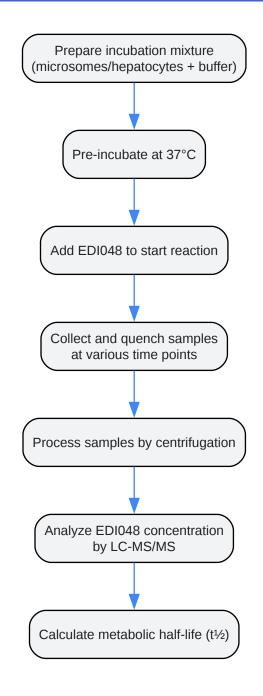


LC-MS/MS system

Procedure:

- Preparation: Thaw the cryopreserved microsomes or hepatocytes according to the supplier's instructions. Prepare the incubation mixture containing the buffer and either the microsomes and NADPH regenerating system or the hepatocyte suspension.
- Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
- Initiate Reaction: Add **EDI048** to the mixture to start the metabolic reaction.
- Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding cold acetonitrile.
- Sample Processing: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Quantify the remaining concentration of **EDI048** in the supernatant at each time point using a validated LC-MS/MS method.
- Data Analysis: Plot the natural logarithm of the percentage of remaining **EDI048** against time. The slope of the linear regression line corresponds to the elimination rate constant, from which the in vitro half-life (t½) can be calculated.





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Caption: Workflow for in vitro metabolism assay.

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